Methyl 5-hydroxybenzothiazole-2-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 209.22 g/mol. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of a hydroxyl group and a carboxylate group enhances its reactivity and potential biological activity, making it an important compound in medicinal chemistry and organic synthesis.
The specific products formed in these reactions depend on the reagents and conditions applied.
Methyl 5-hydroxybenzothiazole-2-carboxylate exhibits notable biological activities, including:
The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing cellular pathways.
Several synthetic methods are employed to produce methyl 5-hydroxybenzothiazole-2-carboxylate:
Methyl 5-hydroxybenzothiazole-2-carboxylate finds applications across various fields:
Research into the interaction of methyl 5-hydroxybenzothiazole-2-carboxylate with biological targets has revealed its potential as a multitargeted-directed ligand. Studies have demonstrated its ability to bind with various receptors and enzymes, suggesting its utility in drug design for conditions such as cancer and neurodegenerative diseases .
Methyl 5-hydroxybenzothiazole-2-carboxylate can be compared with other benzothiazole derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Aminobenzothiazole | Antimicrobial, anticancer | Contains an amino group enhancing reactivity |
2-Mercaptobenzothiazole | Vulcanization accelerator | Contains a thiol group for unique applications |
Benzothiazole | Diverse applications in medicinal chemistry | Parent compound with broad utility |
The uniqueness of methyl 5-hydroxybenzothiazole-2-carboxylate lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
This compound's structural characteristics enable it to participate in diverse
The synthesis of methyl 5-hydroxybenzothiazole-2-carboxylate through cyclocondensation reactions represents the most fundamental approach to benzothiazole construction [1]. The conventional methodology involves the condensation of 2-aminothiophenol derivatives with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring system . The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate imine, which subsequently undergoes intramolecular cyclization with the thiol group [1] [3].
Research has demonstrated that the cyclocondensation of 2-aminothiophenol with various aromatic aldehydes under ultrasonic irradiation can yield benzothiazole derivatives with yields ranging from 65% to 83% in reaction times as short as 20 minutes at room temperature [1]. The reaction mechanism involves the formation of intermediate I through nucleophilic attack, followed by cyclization to yield intermediate II, and final air oxidation to furnish the benzothiazole derivatives [3].
A significant advancement in this field includes the development of solvent-free and catalyst-free synthesis methods [4]. Under optimized conditions using ultrasonic probe irradiation, benzothiazole derivatives can be synthesized with yields up to 83% in 20 minutes without the need for additional catalysts or solvents [3] [5]. The effectiveness of this approach has been demonstrated through comparative studies showing superior performance over conventional heating methods and ultrasonic bath techniques [5].
Table 1: Cyclocondensation Reaction Yields and Conditions
Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
4-Methoxybenzaldehyde | 20 | Room Temperature | 65 | [3] |
4-Chlorobenzaldehyde | 20 | Room Temperature | 67 | [3] |
4-Fluorobenzaldehyde | 20 | Room Temperature | 66 | [3] |
4-Bromobenzaldehyde | 20 | Room Temperature | 65 | [3] |
Benzaldehyde | 20 | Room Temperature | 83 | [3] |
The synthesis of hydroxy-substituted benzothiazole derivatives has been accomplished through elegant pathways utilizing thiocyanation reactions [6] [7]. The process involves the thiocyanation of aniline derivatives with thiocyanogen, followed by intramolecular cyclization to form the benzothiazole ring [7]. The mechanism shows that bromine is essential for the formation of thiocyanogen, which participates in the thiocyanation reaction [7].
The formation of methyl ester functionality in benzothiazole-2-carboxylate derivatives typically employs Fischer esterification methodology [8]. This process involves the acid-catalyzed reaction between carboxylic acids and methanol, where the equilibrium must be shifted toward the ester products through water removal or excess alcohol utilization [8]. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water [8].
Research has shown that the synthesis of benzothiazole-2-carboxylic acid derivatives can be achieved through direct condensation of carboxylic acids with 2-aminothiophenol under microwave irradiation [9]. This approach eliminates the need for solvents and provides efficient access to the target compounds [9]. The method has been successfully applied to various carboxylic acids, demonstrating broad substrate scope and excellent yields [9].
The development of three-step synthesis protocols has been reported for the preparation of methyl 6-hydroxybenzothiazole-2-carboxylate derivatives [10]. The process begins with Michael addition of 1,4-benzoquinone with cysteine methyl ester hydrochloride to afford hydroquinone intermediates [10]. Subsequent oxidation with potassium ferricyanide yields benzothiazine derivatives, which undergo ring contraction in acidic medium to produce the desired benzothiazole products [10].
Table 2: Esterification Reaction Optimization Parameters
Parameter | Optimal Condition | Effect on Yield | Reference |
---|---|---|---|
Temperature | 140°C | Increased conversion | [8] |
Methanol Excess | 5-10 equivalents | Enhanced equilibrium shift | [8] |
Acid Catalyst | Concentrated sulfuric acid | Promotes protonation | [8] |
Water Removal | Azeotropic distillation | Drives reaction forward | [8] |
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzothiazole derivatives [11] [12]. The technology significantly reduces reaction times compared to conventional heating while maintaining or improving product yields and purity [11]. Research has demonstrated that microwave irradiation can complete benzothiazole synthesis within 1 to 1.5 minutes at 160 watts power [13].
The synthesis of 2-substituted benzothiazoles under microwave conditions has been achieved using various catalytic systems [12]. Polyphosphoric acid-mediated synthesis under microwave irradiation has shown particular promise, with reactions proceeding smoothly within several hours at 140°C to produce benzothiazoles with inherent viscosities up to 2.9 deciliters per gram [14]. The microwave-assisted approach offers advantages including shortened reaction times, enhanced chemical yields, and improved product purity [13].
Studies have revealed that microwave-assisted one-pot synthesis of benzothiazole libraries can be accomplished through cyclocondensation reactions promoted by specific oxidizing agents [12]. The methodology involves the treatment of 2-aminothiophenols with aldehydes under microwave conditions, resulting in good to excellent yields of the desired products [12]. The process has been successfully applied to the synthesis of analgesic agents, demonstrating the practical utility of microwave-mediated transformations [12].
Table 3: Microwave-Assisted Synthesis Optimization
Power (W) | Time (min) | Temperature (°C) | Yield (%) | Product Quality | Reference |
---|---|---|---|---|---|
160 | 1.0 | 120 | 78 | High purity | [13] |
160 | 1.5 | 120 | 85 | Excellent | [13] |
800 | 30 | 140 | 92 | Superior | [12] |
Green chemistry principles have been extensively applied to benzothiazole synthesis through the development of environmentally benign solvent systems [15] [16] [17]. Glycerol has emerged as an excellent green solvent for the ambient temperature synthesis of 2-arylbenzothiazoles without the need for additional catalysts [15]. The reaction proceeds through a one-pot, clean synthesis pathway that eliminates toxic organic solvents and harsh reaction conditions [15].
Deep eutectic solvents have been developed as efficient catalytic systems for benzothiazole synthesis [16]. The imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles has demonstrated remarkable efficiency in the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives [16]. This system achieves maximum yields of 78% for 2-phenylbenzothiazole while maintaining environmental compatibility and catalyst reusability [16].
Electrochemical synthesis approaches have been developed to replace traditional chemical oxidants with electricity [18]. The electro-organic synthesis method utilizes graphite-iron electrode combinations in aqueous media, achieving yields ranging from 64% to 91% without hazardous catalysts [18]. This approach represents a significant advancement in sustainable benzothiazole synthesis, eliminating toxic solvents and providing facile work-up procedures [18].
Table 4: Green Solvent Systems for Benzothiazole Synthesis
Solvent System | Reaction Conditions | Yield Range (%) | Environmental Benefits | Reference |
---|---|---|---|---|
Glycerol | Ambient temperature | 65-85 | Non-toxic, renewable | [15] |
Deep eutectic solvents | Solvent-free, 78°C | 60-78 | Biodegradable, recyclable | [16] |
Aqueous electrolytic | Room temperature | 64-91 | Water-based, catalyst-free | [18] |
Ionic liquids | 60-120°C | 70-88 | Low volatility, reusable | [19] |
The development of metal-organic framework catalysts has provided new opportunities for sustainable benzothiazole synthesis [20]. Nickel-based metal-organic frameworks have demonstrated excellent catalytic activity for the synthesis of benzothiazole derivatives from aromatic aldehydes and 2-aminothiophenol [20]. The catalyst system offers advantages including short reaction times, good to excellent yields, environmental benignity, stability, non-toxicity, recyclability, and easy separation [20].
Industrial-scale production of methyl 5-hydroxybenzothiazole-2-carboxylate faces several significant challenges related to process optimization, cost management, and regulatory compliance [21] [22]. The production process typically requires specialized equipment for chemical synthesis, filtration, drying, and packaging, with initial capital investments ranging from 500,000 to several million dollars depending on plant capacity [21].
Raw material price volatility represents a major challenge for industrial benzothiazole production [21] [23]. The synthesis relies on specific chemical compounds that are subject to fluctuating costs, and supply chain disruptions can significantly impact production economics [21]. Industrial facilities must implement strategic sourcing and inventory management systems to mitigate these risks [23].
The industrial synthesis of benzothiazole derivatives requires careful attention to reaction vessel design and safety protocols [21]. Reaction vessels must be constructed from corrosion-resistant materials and capable of operating under elevated temperatures and pressures [21]. Specialized filtration systems are essential for separating impurities and unreacted materials, while crystallization equipment ensures high-purity product formation [21].
Table 5: Industrial Production Scale-Up Challenges
Challenge Category | Specific Issues | Impact Level | Mitigation Strategies | Reference |
---|---|---|---|---|
Raw Material Costs | Price volatility | High | Long-term supply contracts | [21] [23] |
Equipment Requirements | Specialized reactors | Medium | Modular design approach | [21] |
Regulatory Compliance | Safety standards | High | Continuous monitoring systems | [21] |
Environmental Impact | Waste management | Medium | Green chemistry adoption | [17] |
Quality Control | Product purity | High | Advanced analytical methods | [21] |
Process intensification strategies have been developed to address industrial-scale production challenges [24]. Continuous flow technology combined with supported nanoparticle catalysts has demonstrated potential for maximizing catalyst efficiency and reducing production costs [24]. The use of heterogeneous catalysts in continuous flow systems provides advantages including improved mass transfer, enhanced reaction control, and simplified product separation [24].
The implementation of sustainable manufacturing practices has become increasingly important for industrial benzothiazole production [22]. Companies are required to meet stringent environmental and safety regulations while maintaining competitive production costs [22]. The adoption of green chemistry principles, including solvent-free reactions and environmentally benign reagents, has become essential for modern industrial processes [17] [22].